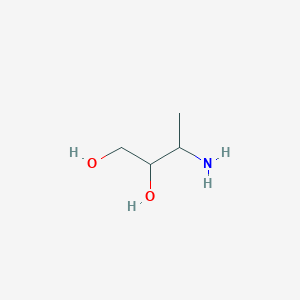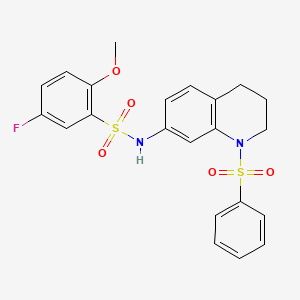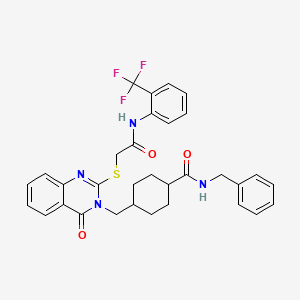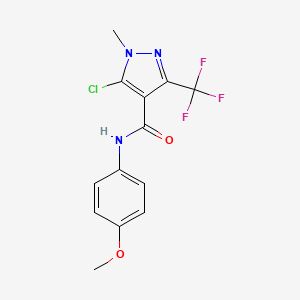
3-Aminobutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobutane-1,2-diol is a chemical compound with the molecular formula C4H11NO2 . It is a derivative of glycerol, where one of the hydroxyl groups has been replaced by an amino group . It is used as a hydrogen bond donor (HBD) in the design of deep eutectic solvents .
Synthesis Analysis
The synthesis of 3-Aminobutane-1,2-diol can be achieved through a chemoenzymatic catalysis process . A benzaldehyde lyase is engineered to couple 3-hydroxypropanal and formaldehyde. A carbonyl reductase and a transaminase are then identified to catalyze the reduction or transamination of 1,4-dihydroxybutan-2-one . This process represents a significant advancement in the valorization of C1 compounds in a cheap and environment-friendly way .
Molecular Structure Analysis
The molecular structure of 3-Aminobutane-1,2-diol consists of a butane chain with an amino group attached to the third carbon and hydroxyl groups attached to the first and second carbons . The molecule is chiral, meaning it has a non-superimposable mirror image .
Applications De Recherche Scientifique
Deep Eutectic Solvent (DES) Design
3-Aminobutane-1,2-diol serves as a hydrogen bond donor (HBD) in the design of a new deep eutectic solvent (DES) . In this novel mixture, choline chloride acts as the hydrogen bond acceptor (HBA). DESs are eco-friendly alternatives to volatile organic solvents, and this specific DES demonstrates synthetic usefulness .
Organolithium Chemistry
The chirality of 3-Aminobutane-1,2-diol, with its basic primary amino group, is currently under investigation. It plays a crucial role in organolithium chemistry. Notably, this compound facilitates room-temperature n-butyllithium addition under air to carbonyl compounds and benzyl chloride. In some cases, it enables the synthesis of tertiary alcohols with high conversion rates and isolated yields, making it a green alternative to traditional methods .
Atom-Economic Synthesis
3-Aminobutane-1,2-diol contributes to atom-economic synthesis. For instance, it can be used in the creation of a new benzaldehyde lyase, which enables the efficient synthesis of chiral compounds .
Chemo-Enzymatic Synthesis
In chemo-enzymatic synthesis, 3-Aminobutane-1,2-diol plays a role as a C1 source. It helps overcome limitations in the supply of 1,2,4-butanetriol and 2-aminobutane-1,4-diol. These compounds are valuable but challenging to synthesize under harsh conditions. Leveraging 3-Aminobutane-1,2-diol offers a more sustainable approach .
Green Chemistry
As part of the broader trend toward green chemistry, 3-Aminobutane-1,2-diol contributes to the development of environmentally friendly alternatives to traditional volatile organic compounds (VOCs). Its use aligns with the principles of sustainability and safety for laboratory operators .
Safety and Hazards
Orientations Futures
The chirality of 3-Aminobutane-1,2-diol, bearing an interesting basic primary amino group, is an intriguing feature currently under investigation for further exploitation . Its use in the design of new deep eutectic solvents suggests potential applications in various fields, including drug delivery, electrochemistry, material design, extractions, and organic reactions .
Mécanisme D'action
Target of Action
Similar compounds such as 3-methyl-benzene-1,2-diol have been found to target proteins like biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
It’s known that similar diols can undergo periodate cleavage, a reaction that selectively breaks the carbon-carbon bond and marks the carbon atoms that originally formed that bond . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have been found to play a role in the metabolism of eukaryotic organisms . They participate in regulating and managing cell growth, endocytosis, stress responses, and apoptosis .
Pharmacokinetics
It’s known that the compound is a crystalline substance that is hygroscopic . It has a melting point of 52-55°C and a boiling point of 115-116°C . It’s soluble in water and alcohol, suggesting good bioavailability .
Result of Action
Similar compounds have been found to play a role in various physiological processes in eukaryotic organisms, including cell growth, endocytosis, stress responses, and apoptosis .
Action Environment
It’s known that the compound is hygroscopic and stable, suggesting that it may be sensitive to moisture in the environment .
Propriétés
IUPAC Name |
3-aminobutane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(5)4(7)2-6/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXMWOWMBOMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobutane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)


![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2796659.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)


![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2796671.png)
![N-(4-butylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2796672.png)
![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)


![(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2796677.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)